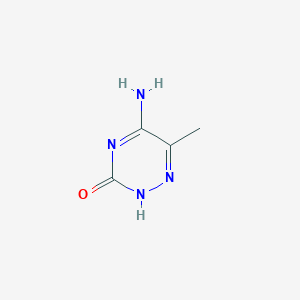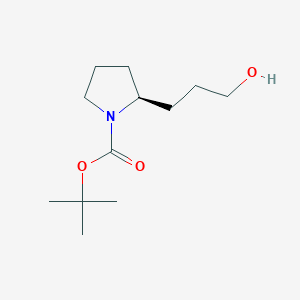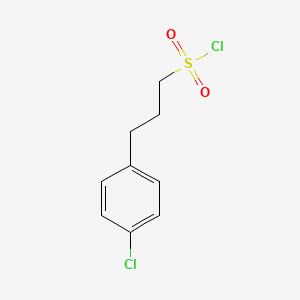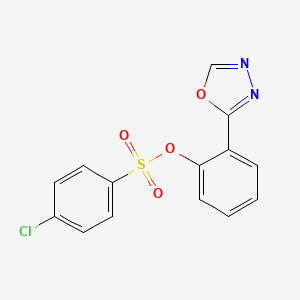
4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine
説明
“4,4’,4’'-(1H-imidazole-2,4,5-triyl)tripyridine” is a chemical compound with the CAS Number: 23974-93-8 and Linear Formula: C18H13N5 . It has a molecular weight of 299.33 . The IUPAC name for this compound is 4-[2,5-di(4-pyridinyl)-1H-imidazol-4-yl]pyridine .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H13N5/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)23-18(22-16)15-5-11-21-12-6-15/h1-12H,(H,22,23) . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 558.9±50.0 °C at 760 mmHg, and a flash point of 258.6±23.1 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its ACD/LogP value is 2.78 .科学的研究の応用
Metal-Organic Frameworks
4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (Htpim) has been utilized in the preparation of various metal–organic frameworks (MOFs). These MOFs exhibit diverse structural properties and luminescent characteristics due to different synthetic conditions and metal ions involved. The unique binding modes of Htpim within these structures contribute to the formation of distinct network structures, which have potential applications in material science and luminescent materials (Wang et al., 2015).
Photographic Applications
A derivative of this compound, namely 4,5-epidioxide of 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)imidazole, has been observed to undergo various reactions like isomerisation, reduction, and degradation. These reactions lead to the formation of compounds that could have applications in photography, particularly as photosensitive compounds (Rio & Serkiz, 1975).
Synthesis of Trisubstituted Imidazoles
The imidazole ring system, including this compound, plays a crucial role in synthesizing pharmacologically active compounds. These compounds have varied applications ranging from antifungals and proton pump inhibitors to fluorescent materials and ionic solvents. The synthesis methods for these imidazoles are of significant interest in the field of medicinal and polymer chemistry (Khalifeh & Niknam, 2020).
Safety and Hazards
作用機序
Target of Action
It is known that this compound is used as a ligand in the synthesis of metal-organic frameworks (mofs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Mode of Action
The mode of action of 4,4’,4’'-(1H-imidazole-2,4,5-triyl)tripyridine is primarily through its role as a ligand in the formation of MOFs . As a ligand, it binds to metal ions, facilitating the formation of the complex structures that characterize MOFs. The exact nature of these interactions and the resulting changes would depend on the specific metal ions and the conditions under which the MOF is synthesized.
Result of Action
Its primary known function is as a ligand in the synthesis of MOFs, contributing to the formation of these complex structures .
Action Environment
The action, efficacy, and stability of 4,4’,4’'-(1H-imidazole-2,4,5-triyl)tripyridine as a ligand in MOF synthesis can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and the specific metal ions used in the MOF synthesis .
特性
IUPAC Name |
4-(2,4-dipyridin-4-yl-1H-imidazol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)23-18(22-16)15-5-11-21-12-6-15/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOAHXHOXMAHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)
![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B3118485.png)

![2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone](/img/structure/B3118503.png)





